molecular formula C21H29N7O2S B2682225 1-(4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole CAS No. 2034348-47-3

1-(4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole

Cat. No.: B2682225
CAS No.: 2034348-47-3
M. Wt: 443.57
InChI Key: UMGCDIXBCWRLBF-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a pyrazinoindazole core fused with a tetrahydropyrazine ring and a piperazine moiety substituted with a sulfonated pyrazole group. Its structural complexity arises from the integration of multiple pharmacophoric elements:

  • Piperazine linker: Provides conformational flexibility and serves as a spacer for pharmacophore alignment.
  • Tetrahydropyrazinoindazole core: A rigid bicyclic system likely contributing to π-π stacking and planar interactions in biological targets.

Properties

IUPAC Name

1-[4-(1-ethyl-3,5-dimethylpyrazol-4-yl)sulfonylpiperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N7O2S/c1-4-27-16(3)20(15(2)23-27)31(29,30)26-13-11-25(12-14-26)21-19-17-7-5-6-8-18(17)24-28(19)10-9-22-21/h9-10H,4-8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGCDIXBCWRLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid architecture, combining pyrazole, piperazine, and pyrazinoindazole motifs. Below is a comparative analysis with related molecules:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Functional Groups Potential Applications References
1-(4-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole Pyrazinoindazole + piperazine + pyrazole sulfonyl Sulfonamide, tertiary amines, fused bicyclic system Kinase inhibition, receptor modulation
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine (2) Pyrazolopyrimidine Amino, imino, tolyl substituent Anticancer, antimicrobial
1-(1-ethyl-3,5-dimethylpyrazol-4-ylsulfonyl)piperazine Piperazine + pyrazole sulfonyl Sulfonamide, ethyl-methyl substituents Intermediate for drug synthesis
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (6, 8) Triazolopyrimidine + pyrazole Triazole, pyrimidine Antiviral, enzyme inhibition

Key Observations :

Bioavailability: The sulfonamide group in the target compound enhances solubility compared to non-sulfonated analogs like pyrazolopyrimidines .

Synthetic Complexity : The target compound’s multi-step synthesis (e.g., sulfonation, piperazine coupling) contrasts with simpler pyrazolo derivatives, which are often synthesized via cyclocondensation .

Research Findings and Limitations

  • Activity Gaps : While pyrazolopyrimidines () show confirmed antimicrobial activity, the biological efficacy of the target compound remains hypothetical due to a lack of direct assay data.
  • Isomerization Risks : Unlike pyrazolotriazolopyrimidines (e.g., compounds 7, 9), the target compound’s fused bicyclic system likely reduces isomerization risks under physiological conditions .

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